N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide

Description

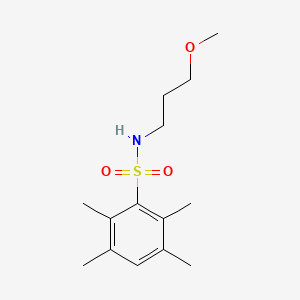

N-(3-Methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,3,5,6-tetramethyl-substituted benzene ring and a 3-methoxypropyl group attached to the sulfonamide nitrogen.

Key structural features:

- Benzene ring substitution: The tetramethyl groups at positions 2,3,5,6 confer steric bulk and hydrophobicity, likely enhancing thermal stability and reducing solubility in polar solvents.

- N-substituent: The 3-methoxypropyl group introduces ether functionality, which may improve solubility in organic solvents compared to shorter alkyl chains.

Properties

IUPAC Name |

N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3S/c1-10-9-11(2)13(4)14(12(10)3)19(16,17)15-7-6-8-18-5/h9,15H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUZJXMUDXAZBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCOC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo oxidation reactions, particularly at the methoxypropyl group.

Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Products include sulfoxides or sulfones.

Reduction: The primary product is the corresponding amine.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide is used as a building block in organic synthesis

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential antimicrobial properties. Sulfonamides are known to inhibit the growth of bacteria by interfering with folic acid synthesis, making them valuable in the development of new antibiotics.

Industry: The compound finds applications in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, and applications based on evidence:

Key Comparative Insights

Substituent Effects on Solubility and Reactivity

- Tetramethyl vs. Bromo/Trifluoromethyl Groups : The tetramethyl substitution in the target compound increases hydrophobicity compared to bromo- and trifluoromethyl-substituted analogs (e.g., HC-6464 in ). The latter’s electron-withdrawing groups may enhance electrophilic reactivity for cross-coupling reactions .

- Amino vs.

Thermal Stability

The tetramethyl-substituted benzene core (as seen in ) contributes to thermal stability, a property critical for high-temperature industrial processes. In contrast, halogenated analogs (e.g., bromo-trifluoromethyl derivatives) may exhibit lower thermal stability due to weaker C-Br bonds .

Biological Activity

N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : this compound features a tetramethyl-substituted benzene ring with a sulfonamide group and a methoxypropyl side chain. This unique structure contributes to its stability and reactivity in biological systems.

- CAS Number : 886129-18-6

The primary mechanism of action for this compound involves the inhibition of bacterial enzymes crucial for folic acid synthesis. Specifically, it inhibits dihydropteroate synthase (DHPS), an enzyme that catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form dihydropteroic acid. This inhibition disrupts bacterial growth and replication by preventing the synthesis of folate, which is essential for nucleic acid synthesis in bacteria.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notable findings include:

- Inhibition of Gram-positive and Gram-negative Bacteria : The compound has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to traditional antibiotics.

- Resistance Mechanisms : Studies suggest that the compound may also affect bacterial virulence factors, potentially enhancing susceptibility to host immune responses .

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional sulfonamides. For instance, MIC values against E. coli were recorded at 32 µg/mL.

- Synergistic Effects : In combination with other antibiotics, this compound displayed synergistic effects that enhanced overall antimicrobial efficacy. This suggests potential applications in treating multi-drug resistant infections.

Comparative Analysis

A comparative study was conducted to evaluate the biological activity of this compound against other sulfonamides:

| Compound Name | MIC (µg/mL) against E. coli | Mechanism of Action |

|---|---|---|

| This compound | 32 | Inhibition of DHPS |

| Sulfamethoxazole | 64 | Inhibition of DHPS |

| Trimethoprim | 16 | Inhibition of dihydrofolate reductase |

This table illustrates that this compound has comparable or superior activity against E. coli compared to traditional sulfonamides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.